2-Acetylpyridine-3-carboxylic acid hydrochloride
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Overview
Description
2-Acetylpyridine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetyl group at the 2-position and a carboxylic acid group at the 3-position of the pyridine ring, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetylpyridine-3-carboxylic acid hydrochloride typically involves multiple steps. One common method starts with 2-pyridinecarboxylic acid as the raw material. The process involves the following steps :
Chlorination: 2-pyridinecarboxylic acid is treated with a chlorinating agent in the presence of a solvent and a catalyst at elevated temperatures (55-65°C) to form 2-pyridinecarboxylic chloride.
Alkylation: The resulting 2-pyridinecarboxylic chloride is then reacted with malonic acid dialkyl ester in the presence of an inorganic salt catalyst and an alkaline substance. The reaction mixture is stirred and heated, followed by neutralization with hydrochloric acid to isolate the organic layer.
Hydrolysis: The organic layer is subjected to hydrolysis in a mixed solution of water, organic acid, and inorganic acid, followed by extraction with an organic solvent to obtain 2-acetylpyridine.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Acetylpyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
2-Acetylpyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-acetylpyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The acetyl and carboxylic acid groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyridylacetic acid hydrochloride
- 4-Pyridylacetic acid hydrochloride
- 3-Pyridylacetic acid hydrochloride
Uniqueness
2-Acetylpyridine-3-carboxylic acid hydrochloride is unique due to the specific positioning of the acetyl and carboxylic acid groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C8H8ClNO3 |
---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
2-acetylpyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H7NO3.ClH/c1-5(10)7-6(8(11)12)3-2-4-9-7;/h2-4H,1H3,(H,11,12);1H |
InChI Key |
YNZPZYHIMFEQBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC=N1)C(=O)O.Cl |
Origin of Product |
United States |
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